molecular formula C7H9N3O B15200995 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

Cat. No.: B15200995
M. Wt: 151.17 g/mol
InChI Key: DLTZWSQHZLMRSM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for drug development. This compound is characterized by a fused pyrano-pyrimidine ring system, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrano ring . Microwave-assisted synthesis has also been reported, which can enhance reaction rates and yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrano-pyrimidine ketones, while substitution reactions can introduce alkyl or acyl groups .

Mechanism of Action

The primary mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can effectively reduce the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine stands out due to its potent inhibitory effects on the hedgehog signaling pathway, making it a promising candidate for cancer therapy. Its unique chemical structure allows for various modifications, enabling the development of derivatives with enhanced biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N3O/c8-6-5-2-1-3-11-7(5)10-4-9-6/h4H,1-3H2,(H2,8,9,10)

InChI Key

DLTZWSQHZLMRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN=C2OC1)N

Origin of Product

United States

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